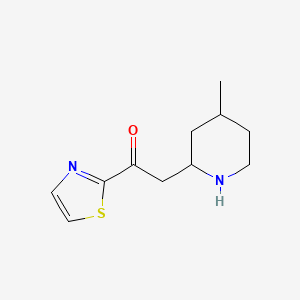
1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by a cyclohexyl group attached to a pyrimidine ring, which contains two oxo groups at positions 2 and 4, and a carboxylic acid group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the condensation of cyclohexylamine with a suitable pyrimidine precursor. One common method involves the reaction of cyclohexylamine with diethyl malonate and urea under acidic conditions, followed by cyclization and oxidation steps to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products:
- Oxidation products may include carboxylated derivatives.
- Reduction products may include hydroxylated derivatives.
- Substitution products may include esters or amides .
Scientific Research Applications
1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Lacks the cyclohexyl group, making it less hydrophobic.
1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Contains a nitrile group instead of a carboxylic acid group, affecting its reactivity and solubility.
Uniqueness: 1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to the presence of both a cyclohexyl group and a carboxylic acid group, which confer specific chemical and physical properties. These properties make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
30695-22-8 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-cyclohexyl-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O4/c14-9-8(10(15)16)6-13(11(17)12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,15,16)(H,12,14,17) |
InChI Key |
KTNLKAVTJAHRDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=C(C(=O)NC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


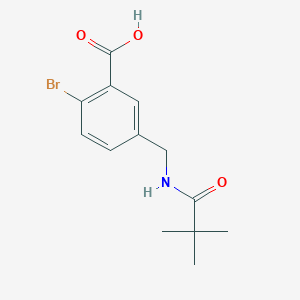
![tert-butyl 7a-phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B13084793.png)
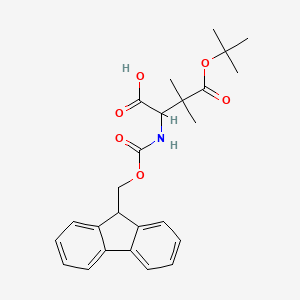
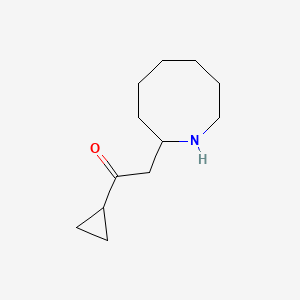
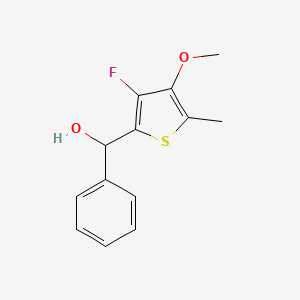
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine](/img/structure/B13084831.png)


![1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13084858.png)



![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13084874.png)
